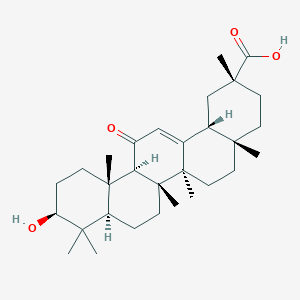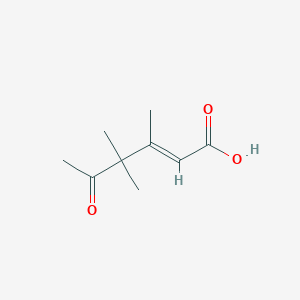
3,4,4-Trimethyl-5-oxo-2-hexenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,4-Trimethyl-5-oxo-2-hexenoic acid, also known as TMOHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. TMOHA is a yellow-colored crystalline solid that is soluble in water and ethanol.
Wirkmechanismus
The mechanism of action of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid is not fully understood. However, studies have shown that 3,4,4-Trimethyl-5-oxo-2-hexenoic acid can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has also been found to scavenge free radicals, which are involved in oxidative stress.
Biochemische Und Physiologische Effekte
3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 3,4,4-Trimethyl-5-oxo-2-hexenoic acid can inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death. 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal studies, 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to reduce the levels of blood glucose and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,4-Trimethyl-5-oxo-2-hexenoic acid in lab experiments is its low toxicity and high solubility in water and ethanol. However, one limitation of using 3,4,4-Trimethyl-5-oxo-2-hexenoic acid is its instability under certain conditions such as high temperature and acidic pH, which can affect its activity.
Zukünftige Richtungen
There are several future directions for the research of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid. One future direction is the development of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid-based drugs for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. Another future direction is the optimization of the synthesis method of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid to increase its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid and its potential applications in various fields.
Synthesemethoden
3,4,4-Trimethyl-5-oxo-2-hexenoic acid can be synthesized through various methods, including the oxidation of 3,4,4-Trimethyl-2-hexenoic acid or the condensation of 3,4,4-Trimethyl-2-hexenal with malonic acid. The latter method involves the use of a catalyst such as piperidine and yields a higher yield of 3,4,4-Trimethyl-5-oxo-2-hexenoic acid.
Wissenschaftliche Forschungsanwendungen
3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been studied for its potential applications in various fields such as medicine, agriculture, and food science. In medicine, 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to have pesticidal properties, making it a potential alternative to synthetic pesticides. In food science, 3,4,4-Trimethyl-5-oxo-2-hexenoic acid has been found to have flavor-enhancing properties, making it a potential ingredient in the food industry.
Eigenschaften
CAS-Nummer |
14919-56-3 |
|---|---|
Produktname |
3,4,4-Trimethyl-5-oxo-2-hexenoic acid |
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
(E)-3,4,4-trimethyl-5-oxohex-2-enoic acid |
InChI |
InChI=1S/C9H14O3/c1-6(5-8(11)12)9(3,4)7(2)10/h5H,1-4H3,(H,11,12)/b6-5+ |
InChI-Schlüssel |
SEWNGIZDLCBMTA-AATRIKPKSA-N |
Isomerische SMILES |
C/C(=C\C(=O)O)/C(C)(C)C(=O)C |
SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Kanonische SMILES |
CC(=CC(=O)O)C(C)(C)C(=O)C |
Andere CAS-Nummern |
90612-53-6 |
Synonyme |
(Z)-3,4,4-Trimethyl-5-oxo-2-hexenoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



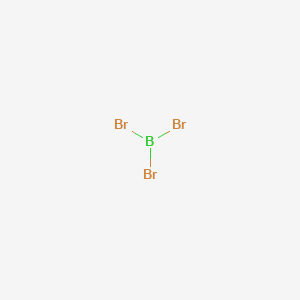
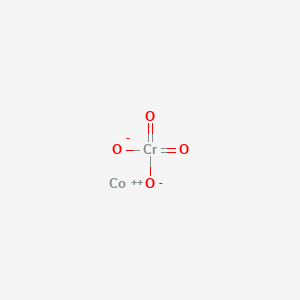
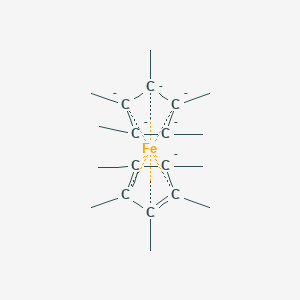

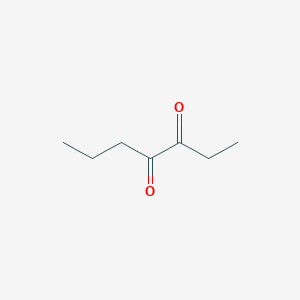
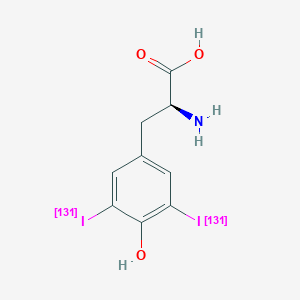
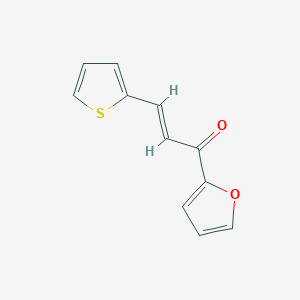
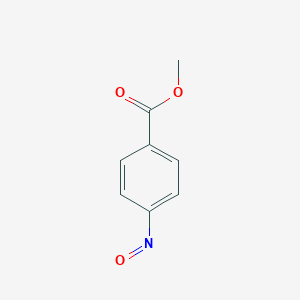

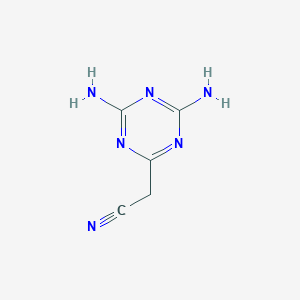
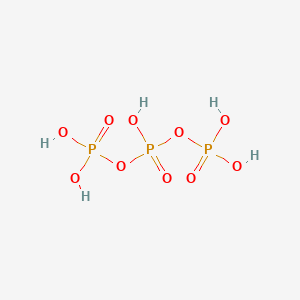
![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)
